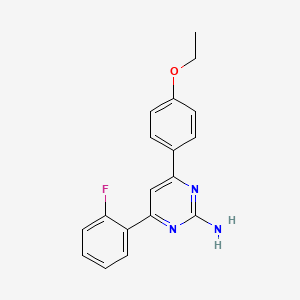
4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine (also known as 4-CPMPA) is a synthetic compound belonging to the pyrimidine family. It is a chemical analogue of the naturally occurring purine and pyrimidine bases found in DNA and RNA. 4-CPMPA is a highly potent and selective inhibitor of the enzyme dihydrofolate reductase (DHFR), which plays an important role in the biosynthesis of folate, an essential nutrient for many organisms. 4-CPMPA has been used extensively in scientific research to study the role of DHFR in various biological processes and to develop new therapeutic agents.
科学研究应用
4-CPMPA has been widely used in scientific research to study the role of DHFR in various biological processes. It has been used to study the regulation of DHFR expression in eukaryotic cells, the role of DHFR in DNA replication and repair, and the role of DHFR in cancer cell proliferation and metastasis. 4-CPMPA has also been used to study the structure and function of DHFR and its interactions with other proteins. In addition, 4-CPMPA has been used to study the effects of DHFR inhibition on various metabolic pathways and to develop new therapeutic agents for the treatment of various diseases.
作用机制
4-CPMPA acts as a potent and selective inhibitor of DHFR. It binds to the active site of DHFR and prevents the enzyme from catalyzing the reaction that converts dihydrofolate to tetrahydrofolate, an essential cofactor in the biosynthesis of folate. By inhibiting the activity of DHFR, 4-CPMPA blocks the production of folate, which is necessary for the synthesis of DNA, RNA, and other essential metabolites.
Biochemical and Physiological Effects
4-CPMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, reduce inflammation, and inhibit the production of pro-inflammatory cytokines. In addition, 4-CPMPA has been shown to inhibit the production of reactive oxygen species, reduce oxidative stress, and protect cells from damage caused by ultraviolet radiation.
实验室实验的优点和局限性
The use of 4-CPMPA in laboratory experiments offers several advantages. It is a highly potent and selective inhibitor of DHFR, making it an ideal tool for studying the role of DHFR in various biological processes. In addition, it is relatively easy to synthesize and can be stored at room temperature for extended periods of time. However, there are some limitations to using 4-CPMPA in laboratory experiments. It is a synthetic compound and may not accurately reflect the effects of naturally occurring DHFR inhibitors. In addition, it is not approved for use in humans and may not be suitable for use in clinical trials.
未来方向
The use of 4-CPMPA in scientific research is likely to continue to grow as researchers continue to explore its potential therapeutic applications. There are several potential future directions for research on 4-CPMPA. These include further exploration of its effects on DHFR expression and activity, its potential use in cancer therapy, and its use as a tool to study the role of DHFR in various metabolic pathways. In addition, further research is needed to explore the potential use of 4-CPMPA in the development of new therapeutic agents for the treatment of various diseases.
合成方法
4-CPMPA can be synthesized from commercially available starting materials via a two-step reaction. The first step involves the reaction of 2-chlorophenyl-4-methylphenyl pyrimidine-2-amine with 4-nitrophenyl chloroformate in the presence of dimethylformamide (DMF) as a solvent. The second step involves the reaction of the resulting intermediate with sodium borohydride in the presence of DMF as a solvent. The final product is then isolated by column chromatography.
属性
IUPAC Name |
4-(2-chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-6-8-12(9-7-11)15-10-16(21-17(19)20-15)13-4-2-3-5-14(13)18/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABVHKLCFJOHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














